molecular formula C24H18FN3O B2813365 1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-15-9

1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2813365
CAS No.: 901246-15-9
M. Wt: 383.426
InChI Key: VAJGVPAGYQAKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound (Molecular Formula: C₂₄H₁₈FN₃O₂; MW: 399.42) features a pyrazolo[4,3-c]quinoline core substituted with a 4-fluorophenyl group at position 1, a methoxy group at position 8, and a 4-methylphenyl group at position 3 . Its structure-activity relationships (SAR) are influenced by electron-withdrawing (fluorine) and electron-donating (methoxy, methyl) groups, which modulate electronic and steric interactions in biological systems.

Properties

IUPAC Name

1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O/c1-15-3-5-16(6-4-15)23-21-14-26-22-12-11-19(29-2)13-20(22)24(21)28(27-23)18-9-7-17(25)8-10-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJGVPAGYQAKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.

  • Molecular Formula : C18H18FNO
  • Molecular Weight : 295.34 g/mol
  • IUPAC Name : 1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

The biological activity of pyrazolo[4,3-c]quinolines is often attributed to their ability to interact with various molecular targets involved in inflammatory and cancer pathways. Key mechanisms include:

  • Inhibition of Nitric Oxide Synthase (iNOS) : Studies indicate that derivatives of pyrazolo[4,3-c]quinoline can inhibit iNOS expression, leading to reduced nitric oxide production in inflammatory conditions .
  • Cyclooxygenase-2 (COX-2) Inhibition : The compounds have shown potential in inhibiting COX-2, an enzyme involved in the inflammatory response .
  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, contributing to their anti-inflammatory effects by reducing oxidative stress .

Anti-inflammatory Effects

Research has demonstrated that 1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline exhibits potent anti-inflammatory activity. For instance:

  • In vitro studies using RAW 264.7 macrophages showed that this compound significantly inhibited LPS-induced nitric oxide production with an IC50 value comparable to established anti-inflammatory agents .

Anticancer Potential

The anticancer properties of pyrazolo[4,3-c]quinolines have been explored in various contexts:

  • Cell Proliferation Inhibition : Compounds within this class have been shown to inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Targeting Oncogenic Pathways : Specific derivatives have demonstrated efficacy against BRAF(V600E) mutations and other oncogenic signaling pathways, suggesting a role as potential anticancer therapeutics .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
Anti-inflammatoryHighiNOS and COX-2 inhibition
AnticancerModerateCell cycle arrest
AntioxidantSignificantReduces oxidative stress

Notable Research Findings

  • A study demonstrated that the compound inhibited LPS-induced nitric oxide production effectively, highlighting its potential as an anti-inflammatory agent .
  • Another investigation into the structure-activity relationship (SAR) revealed that modifications on the phenyl rings could enhance biological activity, providing insights for future drug design efforts targeting inflammatory diseases and cancer .

Comparison with Similar Compounds

Substituent Variations at Position 8

  • 8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (): Replacing methoxy with ethoxy reduces molecular weight (307.328 vs. The ethoxy group may enhance metabolic stability compared to methoxy due to reduced oxidative susceptibility .
  • 8-Ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (): Substitution of methoxy with ethyl increases logP (6.5776 vs. 5.3253) and molecular weight (381.45 vs. 399.42).

Substituent Variations at Position 3

  • 1-(4-Fluorophenyl)-8-Methoxy-3-(4-Methoxyphenyl)-1H-Pyrazolo[4,3-c]Quinoline (): Replacing 4-methylphenyl with 4-methoxyphenyl increases polarity (PSA: 37.797 Ų → higher with additional methoxy) and reduces logP (5.3253 vs. comparable derivatives).
  • 4-(4-Chlorophenyl)-6-Fluoro-3-Methyl-1-Phenyl-1H-Pyrazolo[3,4-b]Quinoline (, F6): Chlorine at position 4 (vs. The pyrazolo[3,4-b]quinoline isomer (vs. [4,3-c]) may lead to distinct spatial orientations in target interactions .

Bioactive Derivatives with Amino Groups

  • 3-Amino-4-(4-Hydroxyphenylamino)-1H-Pyrazolo[4,3-c]Quinoline (2i) (): The amino and hydroxyl groups confer potent anti-inflammatory activity (IC₅₀ in submicromolar range) by inhibiting iNOS and COX-2 expression.
  • 4-(3-Amino-1H-Pyrazolo[4,3-c]Quinolin-4-ylamino)Benzoic Acid (2m) (): The carboxylic acid group enhances solubility (PSA > 80 Ų) and enables ionic interactions with targets, unlike the hydrophobic methyl group in the target compound .

Pharmacological Potential of Related Scaffolds

  • 6-(3,5-Dimethoxyphenyl)-3-(4-Fluorophenyl)-1H-Pyrazolo[3,4-b]Pyridine (APcK110) (): Demonstrates Kit kinase inhibition, highlighting the importance of fluorophenyl and methoxy groups in kinase binding. The target compound’s pyrazolo[4,3-c]quinoline core may offer similar kinase affinity but requires empirical validation .
  • ELND006/ELND007 (): These γ-secretase inhibitors feature cyclopropyl and trifluoromethyl groups, which enhance metabolic stability and selectivity for amyloid-beta over Notch. The target compound’s methyl and methoxy groups may offer a different selectivity profile .

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